Home > Products > Screening Compounds P56092 > VUF 11207 fumarate
VUF 11207 fumarate -

VUF 11207 fumarate

Catalog Number: EVT-256059
CAS Number:
Molecular Formula: C27H35FN2O4.C4H4O4
Molecular Weight: 586.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent ACKR3 (CXCR7) chemokine receptor agonist (EC50 = 1.6 nM). Induces recruitment of β-arrestin to CXCR7 in HEK293-CXCR7 cells.
Overview

VUF 11207 fumarate is a chemical compound classified as a potent agonist for the chemokine receptor ACKR3, also known as CXCR7. This compound has garnered attention in biochemical research due to its significant role in modulating receptor activity, particularly in the context of cellular signaling pathways related to inflammation and cancer. The compound’s chemical structure is characterized by a complex arrangement that facilitates its interaction with the target receptor.

Source and Classification

VUF 11207 fumarate is sourced from various chemical suppliers, including Tocris Bioscience and MedChemExpress, where it is available for research purposes. It is classified under small molecule pharmacological agents, specifically as a chemokine receptor agonist. The compound's CAS number is 1785665-61-3, indicating its unique identification in chemical databases.

Synthesis Analysis

Methods and Technical Details

The synthesis of VUF 11207 fumarate involves multi-step organic reactions typically starting from substituted styrene derivatives. The synthesis process includes:

  1. Formation of the core structure: This often involves coupling reactions that create the central styrene framework.
  2. Functionalization: Subsequent steps introduce various functional groups that enhance receptor binding affinity and specificity.
  3. Fumarate salt formation: The final step usually involves reacting the base form of VUF 11207 with fumaric acid to yield the fumarate salt, which improves solubility and stability.

The detailed synthetic route can vary, but it generally adheres to established organic synthesis protocols involving standard laboratory techniques such as chromatography for purification and spectrometry for characterization.

Molecular Structure Analysis

Structure and Data

VUF 11207 fumarate has a molecular formula of C27H35FN2O4C4H4O4C_{27}H_{35}FN_{2}O_{4}\cdot C_{4}H_{4}O_{4}, with a molecular weight of approximately 586.65 g/mol. The compound's structure features:

  • A substituted styrene backbone,
  • Fluorine atom substitution,
  • Multiple functional groups that facilitate interaction with the ACKR3 receptor.

The three-dimensional conformation of VUF 11207 allows for effective binding to the chemokine receptor, which is crucial for its agonistic activity.

Chemical Reactions Analysis

Reactions and Technical Details

VUF 11207 fumarate primarily engages in receptor-mediated reactions upon binding to ACKR3. Its mechanism of action includes:

  1. Receptor Activation: Upon binding to ACKR3, VUF 11207 induces conformational changes in the receptor.
  2. β-arrestin Recruitment: This activation leads to the recruitment of β-arrestin proteins, which are critical for downstream signaling pathways.
  3. Signal Transduction: The resultant signaling cascades can influence various cellular processes such as proliferation, migration, and survival.

These interactions are essential for understanding how VUF 11207 can modulate physiological responses in cells expressing ACKR3.

Mechanism of Action

Process and Data

The mechanism of action for VUF 11207 fumarate involves several key steps:

  1. Binding: VUF 11207 binds specifically to ACKR3 with an effective concentration (EC50) of approximately 1.6 nM .
  2. Receptor Activation: This binding activates the receptor, leading to its interaction with G proteins and subsequent intracellular signaling.
  3. β-arrestin Pathway: The recruitment of β-arrestin leads to internalization of the receptor and modulation of downstream signaling pathways that can affect cell behavior.

Research indicates that this agonistic action may have implications in conditions like cancer and inflammatory diseases where ACKR3 plays a pivotal role .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: VUF 11207 fumarate appears as a white solid.
  • Solubility: It has limited solubility in water (less than 58.66 mg/mL) and dimethyl sulfoxide (DMSO) under standard conditions .

Chemical Properties

  • Stability: The fumarate salt form enhances stability compared to its base form.
  • Storage Conditions: Recommended storage at -20°C to maintain integrity over time .

These properties are crucial for laboratory handling and application in research settings.

Applications

VUF 11207 fumarate is primarily used in scientific research focused on:

  • Chemokine Signaling Studies: Investigating the role of ACKR3 in various biological processes.
  • Drug Development: Exploring potential therapeutic applications in diseases where chemokine receptors are implicated, such as cancer metastasis and inflammatory disorders.
  • Biochemical Assays: Serving as a tool compound in assays designed to study receptor-ligand interactions and signaling pathways.

The versatility of VUF 11207 fumarate makes it a valuable asset in pharmacological research aimed at understanding complex biological systems influenced by chemokine signaling.

Theoretical Foundations of ACKR3/CXCR7 Receptor Modulation

ACKR3/CXCR7 Receptor Structure and Signaling Pathways

ACKR3 (CXCR7) is an atypical chemokine receptor characterized by a seven-transmembrane (7TM) domain topology typical of G protein-coupled receptors (GPCRs). Unlike classical chemokine receptors, ACKR3 lacks the conserved DRYLAIV motif essential for Gαi-protein coupling, resulting in an inability to initiate canonical G protein signaling cascades [7] [9]. Instead, ACKR3 exhibits constitutive and ligand-induced recruitment of β-arrestins, leading to receptor internalization and activation of β-arrestin-dependent signaling pathways such as ERK1/2 and p38 MAPK phosphorylation [3] [7].

ACKR3 functions as a scavenger receptor for chemokines (CXCL12 and CXCL11) and endogenous opioid peptides (e.g., enkephalins, dynorphins). Its extracellular loops (ELs) and N-terminal domain contain critical residues for high-affinity ligand binding. Specifically, ACKR3 binds CXCL12 monomers with 10-fold higher affinity (Kd ≈ 0.4–1.3 nM) than CXCR4, its classical counterpart [7] [9]. VUF 11207 fumarate (EC₅₀ = 1.6 nM) mimics this scavenging function by selectively binding ACKR3 and inducing β-arrestin recruitment without G protein activation [1] [10].

Table 1: ACKR3 Ligands and Associated Signaling Pathways

Ligand ClassRepresentative LigandsBinding Affinity (Kd/EC₅₀)Primary Signaling Outcome
ChemokinesCXCL120.4–1.3 nMβ-arrestin recruitment, ERK inhibition
Opioid peptidesDynorphin ALow nM rangeLigand internalization/degradation
Synthetic agonistsVUF 11207 fumarate1.6 nM (EC₅₀)β-arrestin recruitment, osteoclast suppression

Role of β-Arrestin Recruitment in Chemokine Receptor Internalization

β-arrestin recruitment is a hallmark of ACKR3 activation and serves as its primary signal transduction mechanism. Upon ligand binding (e.g., CXCL12 or VUF 11207 fumarate), ACKR3 undergoes conformational changes that promote rapid association with β-arrestin-1/2. This interaction facilitates:

  • Receptor Clathrin-Mediated Endocytosis: ACKR3 internalizes within minutes of ligand binding, traffics to early endosomes, and either undergoes degradation or recycles to the plasma membrane [7] [25].
  • Ligand Scavenging: Internalized ACKR3 degrades bound chemokines/opioid peptides, reducing their extracellular availability for classical receptors (e.g., CXCR4, opioid receptors) [3] [7].
  • Downstream Signaling: β-arrestin scaffolds activate MAPK pathways (ERK1/2, p38), influencing cell migration, survival, and gene expression [8].

VUF 11207 fumarate potently induces β-arrestin recruitment to ACKR3 in HEK293-CXCR7 cells, as quantified using NanoBiT® complementation assays. This technology tags ACKR3 with a ProLink peptide and β-arrestin with a Nanoluciferase fragment; receptor activation drives complementation and luminescent signal generation [4] [8].

Mechanistic Basis of Chemokine Receptor Agonism vs. Antagonism

ACKR3 ligands are classified based on their functional outcomes:

  • Biased Agonists (e.g., VUF 11207 fumarate): Promote selective β-arrestin recruitment without G protein activation. VUF 11207’s styrene-amide structure enables allosteric stabilization of ACKR3 conformations favoring β-arrestin coupling [1] [6].
  • Neutral Antagonists: Block both basal and ligand-induced β-arrestin recruitment but lack intrinsic activity.
  • Allosteric Modulators: Alter receptor conformation to enhance/inhibit orthosteric ligand effects (e.g., CXCL11 modulating ACKR3/CXCR4 heterodimers) [7] [9].

VUF 11207 exemplifies targeted agonism by suppressing CXCL12-mediated osteoclastogenesis. It inhibits ERK phosphorylation in osteoclast precursor cells (IC₅₀ ≈ 0.17 nM), disrupting RANKL/TNF-α-induced bone resorption—an effect abolished by ACKR3 knockout [2] [6].

Table 2: Pharmacological Profile of VUF 11207 Fumarate

ParameterValueExperimental SystemReference
ACKR3 Agonism (EC₅₀)1.6 nMβ-arrestin recruitment (HEK293) [1]
Binding Affinity (pKi)8.1Radioligand displacement [2]
Osteoclast Inhibition0.17 nM (IC₅₀)Mouse osteoclast precursors [2]
Solubility100 mM in DMSO/waterChemical stability assay [10]

Theoretical Implications of Allosteric Modulation in ACKR3/CXCR7 Signaling

Allosteric modulation fine-tunes ACKR3 activity through:

  • Heterodimerization: ACKR3 forms heteromers with CXCR4, altering its signaling bias. In co-transfected HEK293 cells, ACKR3 binding to CXCR4 inhibits Gαi activation but enhances β-arrestin-dependent ERK/p38 signaling [3] [7]. VUF 11207 may indirectly influence this cross-talk by depleting shared ligands (e.g., CXCL12).
  • Ligand-Directed Trafficking: ACKR3 exhibits ligand-specific internalization kinetics. CXCL11 internalizes ACKR3 faster than CXCL12, delaying receptor recycling [7]. Small molecules like VUF 11207 could mimic this bias to prolong therapeutic effects.
  • Opioid Peptide Scavenging: ACKR3 binds opioid peptides (dynorphin A, pKi ≈ 8–10 nM), limiting their access to classical opioid receptors. This suggests ACKR3 acts as a broad-spectrum opioid regulator, with VUF 11207 potentially amplifying this function [3].

Table 3: Allosteric Modulation Mechanisms of ACKR3

MechanismBiological ConsequenceTherapeutic Implication
CXCR4 HeterodimerizationAlters Gαi vs. β-arrestin balanceModulates CXCL12-driven cell migration
Ligand-specific traffickingVariable receptor recycling ratesTunable chemokine scavenging duration
Opioid cross-reactivityDepletes enkephalins/dynorphinsIndirect opioid receptor regulation

Concluding RemarksVUF 11207 fumarate exemplifies rational targeting of ACKR3’s unique signaling biology. Its biased agonism underscores the therapeutic potential of selectively modulating β-arrestin pathways without G protein side effects. Future research should explore its allosteric interactions within ACKR3-containing heterocomplexes and impacts on non-chemokine ligands.

Properties

Product Name

VUF 11207 fumarate

Molecular Formula

C27H35FN2O4.C4H4O4

Molecular Weight

586.65

SMILES

C/C(CN(C(C1=CC(OC)=C(OC)C(OC)=C1)=O)CCC2CCCN2C)=C([H])C3=CC=CC=C3F.O=C(O)/C([H])=C([H])/C(O)=O

Synonyms

N-[(2E)-3-(2-Fluorophenyl)-2-methyl-2-propen-1-yl]-3,4,5-trimethoxy-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide fumarate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.